molecular formula C16H15IN4O3 B3854575 N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-3-iodobenzamide

N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-3-iodobenzamide

Cat. No.: B3854575
M. Wt: 438.22 g/mol
InChI Key: RAKSJDWDFDJBOK-VCHYOVAHSA-N
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Description

N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-3-iodobenzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-3-iodobenzamide typically involves a multi-step process. One common method includes the condensation reaction between 4-(dimethylamino)-3-nitrobenzaldehyde and 3-iodobenzamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-3-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-3-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-3-iodobenzamide is unique due to the presence of both nitro and iodo groups, which confer distinct reactivity and potential for diverse applications. Its combination of electronic properties and functional groups makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN4O3/c1-20(2)14-7-6-11(8-15(14)21(23)24)10-18-19-16(22)12-4-3-5-13(17)9-12/h3-10H,1-2H3,(H,19,22)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKSJDWDFDJBOK-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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